molecular formula C30H33N3O2S2 B15012424 4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B15012424
M. Wt: 531.7 g/mol
InChI Key: XNIVTNHASPOGBL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core, a benzothiazole ring, and several substituents that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-tert-butylbenzoyl chloride with 2-aminobenzothiazole in the presence of a base such as triethylamine. This reaction forms an amide bond, resulting in the intermediate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide stands out due to its unique combination of substituents, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Properties

Molecular Formula

C30H33N3O2S2

Molecular Weight

531.7 g/mol

IUPAC Name

4-tert-butyl-N-[2-[2-(2,6-diethylanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C30H33N3O2S2/c1-6-19-9-8-10-20(7-2)27(19)33-26(34)18-36-29-32-24-16-15-23(17-25(24)37-29)31-28(35)21-11-13-22(14-12-21)30(3,4)5/h8-17H,6-7,18H2,1-5H3,(H,31,35)(H,33,34)

InChI Key

XNIVTNHASPOGBL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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